molecular formula C19H23N5O3 B2551604 3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847047-48-7

3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2551604
CAS No.: 847047-48-7
M. Wt: 369.425
InChI Key: LAOTXDQNYWDMSO-UHFFFAOYSA-N
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Description

3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on similar pyrimidine derivatives has focused on synthesizing polyfunctional fused heterocyclic compounds, revealing a broad interest in pyrimidine and purine analogs for their diverse biological and chemical properties. Hassaneen et al. (2003) discussed the synthesis of various heterocyclic compounds, emphasizing the structural diversity achievable with pyrimidine frameworks, suggesting potential for designing compounds with tailored properties for specific applications (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

Potential Pharmacological Applications

The exploration of pyrimidine derivatives in medicinal chemistry is a significant area of interest. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. This suggests that structurally similar compounds could also hold pharmacological promise, highlighting a pathway for the exploration of 3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advanced Material Applications

In the realm of material science, conjugated polyelectrolytes with pyrimidine backbones have been studied for their potential in electronic and optoelectronic applications. Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte using a diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells. This research underlines the versatility of pyrimidine derivatives in developing advanced materials, potentially extending to compounds like the one , given their structural and electronic properties (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Future Directions

The future directions for this compound could involve further studies on its potential as a PARP-1 inhibitor . Additionally, its anti-proliferative activity against various human cancer cell lines could be explored further .

Properties

IUPAC Name

3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-22-17(25)15-16(21(3)19(22)26)20-18-23(10-12(2)11-24(15)18)13-7-6-8-14(9-13)27-4/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOTXDQNYWDMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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